molecular formula C23H20N2O4 B6270864 3-(2,5-dibenzamidophenyl)propanoic acid CAS No. 2613388-36-4

3-(2,5-dibenzamidophenyl)propanoic acid

Cat. No.: B6270864
CAS No.: 2613388-36-4
M. Wt: 388.4
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Description

3-(2,5-Dibenzamidophenyl)propanoic acid is a synthetic organic compound primarily of interest in chemical and pharmaceutical research as a sophisticated molecular building block. Its structure incorporates a phenylpropanoic acid backbone, a scaffold observed in various bioactive molecules and natural products . The presence of two benzamide groups on the central phenyl ring makes this compound a potential intermediate in the synthesis of more complex structures, such as enzyme inhibitors or molecular probes. Researchers may utilize this compound in the development of novel active compounds, leveraging its aromatic and amide functionalities for hydrogen bonding and structural diversity. The carboxylic acid terminus offers a versatile handle for further chemical modification, including the formation of amide bonds or ester derivatives, facilitating its incorporation into larger molecular frameworks or libraries for biological screening. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All necessary safety data sheets (SDS) must be consulted prior to handling.

Properties

CAS No.

2613388-36-4

Molecular Formula

C23H20N2O4

Molecular Weight

388.4

Purity

93

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 2,5 Dibenzamidophenyl Propanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections.

A plausible retrosynthetic analysis for 3-(2,5-dibenzamidophenyl)propanoic acid identifies the amide and the carbon-carbon bond of the propanoic acid side chain as key points for disconnection. The primary disconnection is at the two amide bonds, leading to benzoyl chloride and a diamino-phenylpropanoic acid intermediate. A subsequent disconnection of the C-C bond in the propanoic acid side chain suggests a precursor like a protected 2,5-diaminobenzaldehyde.

Key Precursors and Starting Materials

Based on the retrosynthetic analysis, the synthesis of 3-(2,5-dibenzamidophenyl)propanoic acid could logically commence from precursors such as 2,5-dinitrobenzaldehyde (B1319925) or 2-amino-5-nitrobenzaldehyde. These starting materials are commercially available and provide the necessary functionalities for elaboration into the target molecule. The synthesis would involve the reduction of the nitro groups to amines and the formation of the propanoic acid side chain. An alternative starting material could be a suitably substituted bromobenzene (B47551) derivative that would allow for the introduction of the amino and propanoic acid functionalities through cross-coupling and other standard transformations. For instance, a synthetic route starting from 2-bromobenzyl bromide has been reported for a related compound, 3-(2-bromophenyl)propionic acid. google.com

A potential synthetic pathway could also involve a Michael addition of a protected 2,5-diaminoaniline to an acrylic acid derivative, a strategy employed in the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. mdpi.comnih.gov

Protecting Group Strategies in Complex Organic Synthesis

Given the multiple reactive functional groups in the intermediates of the 3-(2,5-dibenzamidophenyl)propanoic acid synthesis, a robust protecting group strategy is essential to prevent unwanted side reactions. springernature.com The amino groups of the phenylenediamine core are nucleophilic and require protection during the introduction and manipulation of the propanoic acid side chain.

Forward Synthesis Pathways and Optimization

The forward synthesis involves the stepwise construction of the target molecule from the chosen starting materials, following the plan developed during the retrosynthetic analysis.

Stepwise Reaction Mechanisms and Conditions

A potential forward synthesis could begin with the protection of the amino groups of a 2,5-diaminophenyl derivative. This would be followed by the introduction of the three-carbon side chain. One possible method for this is a Heck reaction with an acrylate, followed by reduction of the double bond. Another approach could involve a Wittig or Horner-Wadsworth-Emmons reaction with a protected 2,5-diaminobenzaldehyde to form a cinnamic acid derivative, which is then reduced.

The final key step is the acylation of the two amino groups with benzoyl chloride to form the desired dibenzamido functionality. This is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated during the reaction. The deprotection of the carboxylic acid, if protected, would be the final step to yield 3-(2,5-dibenzamidophenyl)propanoic acid.

Catalyst Systems and Reaction Enhancers

Several steps in the proposed synthesis would likely require catalysis. For instance, if a cross-coupling reaction such as the Heck reaction is used to form the carbon-carbon bond of the propanoic acid side chain, a palladium catalyst would be essential. Common catalyst systems for such reactions include palladium(II) acetate (B1210297) with a phosphine (B1218219) ligand like triphenylphosphine.

In the case of a Wittig or Horner-Wadsworth-Emmons reaction, a strong base is required to generate the ylide. Common bases include sodium hydride, n-butyllithium, or sodium ethoxide. The choice of base and solvent can significantly influence the stereochemical outcome and yield of the reaction.

Yield Optimization and Purity Enhancement Techniques

Purification of intermediates and the final product is typically achieved through techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC). The choice of purification method depends on the physical properties of the compound and the nature of the impurities. For example, a crude product of a related compound, 3-(2-bromophenyl)propionic acid, was purified by recrystallization from an ethyl acetate-normal heptane (B126788) system. google.com

Chemo- and Regioselective Considerations in the Synthesis of Substituted Arylpropanoic Acids

The synthesis of substituted arylpropanoic acids like 3-(2,5-dibenzamidophenyl)propanoic acid requires careful control over the introduction and manipulation of functional groups on the aromatic ring to ensure the desired substitution pattern, a concept known as regioselectivity. Furthermore, the presence of multiple reactive sites necessitates chemoselective reactions that target a specific functional group while leaving others intact.

A plausible synthetic route to 3-(2,5-dibenzamidophenyl)propanoic acid would likely commence from a precursor such as 3-(2,5-dinitrophenyl)propanoic acid. The selective reduction of the two nitro groups to amino groups would yield 3-(2,5-diaminophenyl)propanoic acid. This transformation is a critical step where chemoselectivity is paramount, as the carboxylic acid moiety must remain unaffected.

The subsequent and final step in this proposed synthesis would be the dibenzoylation of 3-(2,5-diaminophenyl)propanoic acid. This involves the acylation of both amino groups with benzoyl chloride or a similar benzoylating agent. Key considerations for this step include:

Chemoselectivity : The reaction conditions must be chosen to favor N-acylation over O-acylation of the carboxylic acid. Typically, this is achieved by conducting the reaction under basic conditions that deprotonate the ammonium (B1175870) ions formed, increasing the nucleophilicity of the amino groups.

Stoichiometry : A sufficient excess of the benzoylating agent is necessary to ensure that both amino groups are acylated to form the desired dibenzamido product.

Modern synthetic methodologies offer advanced control over such transformations. For instance, stepwise copper-catalyzed boracarboxylation followed by a Suzuki-Miyaura cross-coupling has been developed to regioselectively access 2,3-diarylpropionic acid derivatives. nih.govresearchgate.net While not directly applied to the target molecule, these methods highlight the ongoing development of reactions to control the precise placement of functional groups on an arylpropanoic acid scaffold.

Derivatization and Structural Modification of 3-(2,5-Dibenzamidophenyl)propanoic Acid

The structure of 3-(2,5-dibenzamidophenyl)propanoic acid offers several sites for derivatization and structural modification, enabling the synthesis of a library of related compounds for various research applications.

Esterification and Amidation Reactions

The carboxylic acid functional group is the most readily available site for derivatization through esterification and amidation reactions.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.com This is a reversible process, and the use of excess alcohol can drive the equilibrium towards the ester product. libretexts.orglibretexts.org

Amidation: The formation of amides from the carboxylic acid moiety requires coupling with a primary or secondary amine. Direct reaction requires high temperatures; therefore, activating agents are typically employed. wikipedia.org Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Boron-based reagents have also been shown to be effective for direct amidation under milder conditions. nih.govacs.org A variety of amides can be synthesized by choosing the appropriate amine starting material. researchgate.netrsc.org

Table 1: Potential Ester and Amide Derivatives of 3-(2,5-Dibenzamidophenyl)propanoic Acid

Derivative Type Reagent Potential Product Name
Ester Methanol/H⁺ Methyl 3-(2,5-dibenzamidophenyl)propanoate
Ester Ethanol/H⁺ Ethyl 3-(2,5-dibenzamidophenyl)propanoate
Amide Benzylamine/EDAC N-benzyl-3-(2,5-dibenzamidophenyl)propanamide

Functional Group Interconversions on the Phenyl and Propanoic Acid Moieties

Beyond the carboxylic acid, the benzamido groups and the phenyl ring itself can be sites for further chemical transformations.

The amide bonds of the dibenzamido groups are generally stable. wikipedia.org However, they can be hydrolyzed back to the corresponding diamine under harsh acidic or basic conditions, which could be a useful deprotection strategy in a multi-step synthesis.

While the phenyl ring of the propanoic acid moiety is electron-rich due to the two benzamido substituents, making it susceptible to electrophilic aromatic substitution, the steric hindrance from these large groups would likely direct incoming electrophiles to the remaining open positions on the ring. The benzoyl groups' phenyl rings could also undergo electrophilic substitution, although their reactivity would be lower due to the deactivating effect of the adjacent carbonyl group.

Development of Analogs and Mimics for Academic Investigation

The development of analogs and mimics of 3-(2,5-dibenzamidophenyl)propanoic acid is a valuable strategy for probing structure-activity relationships in various biological or material science contexts. The synthesis of such analogs often involves systematically altering different parts of the molecule.

Modification of the Benzoyl Groups : The electronic and steric properties of the molecule can be fine-tuned by introducing substituents onto the phenyl rings of the benzoyl groups. For example, electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) could be incorporated.

Alteration of the Propanoic Acid Side Chain : The length and flexibility of the linker between the phenyl ring and the carboxylic acid can be modified. For instance, analogs with acetic acid or butanoic acid side chains could be synthesized.

Scaffold Hopping : The central phenyl ring could be replaced with other aromatic systems (e.g., naphthalene) or heterocyclic rings (e.g., pyridine, thiophene) to explore different spatial arrangements of the functional groups.

The synthesis of N-benzoyl amino acids and their esters has been explored for their potential as antifungal agents, demonstrating the utility of such analogs in medicinal chemistry. scielo.org.mxscielo.org.mx Similarly, dipeptides of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid have been synthesized as antimicrobial agents, highlighting how modifications to a core structure can lead to bioactive compounds. nih.gov

Table 2: Hypothetical Analogs of 3-(2,5-Dibenzamidophenyl)propanoic Acid for Academic Investigation

Modification Site Type of Modification Hypothetical Analog Name
Benzoyl Groups Substitution 3-(2,5-bis(4-methoxybenzamido)phenyl)propanoic acid
Benzoyl Groups Substitution 3-(2,5-bis(4-nitrobenzamido)phenyl)propanoic acid
Propanoic Acid Chain Chain Length 2-(2,5-dibenzamidophenyl)acetic acid

Mechanistic Investigations and Molecular Interactions of 3 2,5 Dibenzamidophenyl Propanoic Acid

Ligand-Target Binding Studies in Model Systems (Conceptual Framework, non-clinical)

To understand the fundamental principles governing the interaction of 3-(2,5-dibenzamidophenyl)propanoic acid with protein targets, conceptual studies in model, non-clinical systems are essential. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) would be employed to quantify the binding affinity and thermodynamic profile of these interactions.

Molecular recognition is dictated by the sum of non-covalent interactions between a ligand and its target. For 3-(2,5-dibenzamidophenyl)propanoic acid, these events would be driven by a combination of forces. The N-H groups of the amides can act as hydrogen bond donors, while the carbonyl oxygens are effective hydrogen bond acceptors. The multiple aromatic rings are capable of engaging in π-π stacking and hydrophobic interactions within a protein's binding site.

A hypothetical binding interaction with a model protein, such as a bromodomain, which recognizes acetylated lysine (B10760008), could be explored. The benzamido group might mimic the acetylated lysine side chain, leading to specific recognition. Isothermal Titration Calorimetry (ITC) could be used to measure the heat changes upon binding, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. These thermodynamic parameters provide a complete picture of the binding event.

Hypothetical ITC Data for Binding to a Model Protein

ParameterValue
Binding Affinity (Kd) 2.5 µM
Enthalpy (ΔH) -8.5 kcal/mol
Entropy (TΔS) -2.0 kcal/mol
Stoichiometry (n) 1.05

Computational modeling, such as molecular docking, would be a primary tool to visualize how 3-(2,5-dibenzamidophenyl)propanoic acid fits into a binding pocket. Based on its structure, the compound could adopt a conformation where the propanoic acid group forms a salt bridge with a positively charged residue like arginine or lysine at the entrance of a binding site. Simultaneously, the benzamido groups could extend into a more hydrophobic pocket, with the phenyl rings forming stacking interactions with tyrosine or phenylalanine residues. The amide linkers would provide rotational freedom, allowing the molecule to adapt to the specific geometry of the binding pocket. Such modeling can guide further structural modifications to enhance binding affinity and specificity. nih.gov

Enzymatic Activity Modulation in In Vitro Systems (Conceptual, non-clinical)

The structural elements of 3-(2,5-dibenzamidophenyl)propanoic acid suggest it could act as a modulator of enzyme activity, particularly as an inhibitor. nih.gov Enzymes such as proteases or kinases, which have well-defined substrate binding pockets, represent potential targets.

To characterize its effect on a hypothetical enzyme, such as a chymotrypsin-like serine protease, inhibition assays would be performed. By measuring the rate of reaction at various substrate and inhibitor concentrations, the mechanism of inhibition can be determined. youtube.com A Lineweaver-Burk plot, for instance, would help distinguish between competitive, non-competitive, and uncompetitive inhibition. youtube.com

If the compound competes with the natural substrate for the active site, it would be a competitive inhibitor, characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). youtube.com The inhibition constant (Ki), a measure of the inhibitor's potency, can then be calculated.

Hypothetical Inhibition Data against a Model Protease

Inhibition TypeKi (Inhibition Constant)Effect on KmEffect on Vmax
Competitive 15 µMIncreasedUnchanged
Non-competitive 25 µMUnchangedDecreased

The dibenzamido portion of the molecule could act as a peptidomimetic, mimicking the peptide backbone of a natural substrate. In the context of a serine protease, the carbonyl group of one of the amides could be positioned to interact with the oxyanion hole of the enzyme, a key feature for catalysis. The terminal carboxylate of the propanoic acid moiety could anchor the inhibitor to a basic residue in or near the active site. Co-crystallization of the enzyme with 3-(2,5-dibenzamidophenyl)propanoic acid would provide definitive, high-resolution structural data on these active site interactions, confirming the binding mode and guiding the design of more potent second-generation inhibitors.

Receptor-Ligand Interactions in Cell-Free Assays (Conceptual, non-clinical)

The potential for 3-(2,5-dibenzamidophenyl)propanoic acid to interact with receptors can be assessed using cell-free assays. Given its aromatic and acidic features, it could be a candidate for interacting with various receptor types, including nuclear receptors or certain G-protein coupled receptors. For instance, some anthranilic acid derivatives have been shown to interact with the androgen receptor. nih.gov

A common method to assess these interactions is the radioligand binding assay. In this setup, a known radiolabeled ligand for a specific receptor is used. The ability of 3-(2,5-dibenzamidophenyl)propanoic acid to displace the radioligand from the receptor is measured. This competition allows for the determination of the compound's binding affinity, typically expressed as an IC50 value (the concentration of the compound that displaces 50% of the radioligand). This can then be converted to an inhibition constant (Ki).

Hypothetical Receptor Binding Data

Receptor TargetRadioligandIC50Ki
Hypothetical Nuclear Receptor X [3H]-Ligand A5.2 µM2.8 µM
Hypothetical GPCR Y [125I]-Ligand B> 100 µM> 100 µM

These conceptual studies would form the basis for understanding the molecular behavior of 3-(2,5-dibenzamidophenyl)propanoic acid. The data gathered from binding assays, enzyme kinetics, and receptor studies would create a comprehensive profile of its potential biological interactions, paving the way for more focused, non-clinical investigations.

Binding Affinity Determination Methodologies (e.g., Equilibrium Dialysis, Surface Plasmon Resonance)

No studies detailing the determination of the binding affinity of 3-(2,5-dibenzamidophenyl)propanoic acid using methods such as equilibrium dialysis, surface plasmon resonance, or other relevant techniques were identified.

Conformational Changes Induced by Ligand Binding

There is no available research that describes or analyzes conformational changes in target proteins or other macromolecules upon the binding of 3-(2,5-dibenzamidophenyl)propanoic acid.

Cellular and Subcellular Distribution Studies in Model Organisms or Cell Lines (as a research probe, non-clinical)

Elucidation of Uptake Mechanisms in Cultured Cells

No research was found that investigates the mechanisms by which 3-(2,5-dibenzamidophenyl)propanoic acid is taken up by cultured cells. General mechanisms of cellular uptake include processes like passive diffusion, facilitated diffusion, and active transport, often studied using techniques like radiolabeling or fluorescence microscopy, but no such studies have been published for this specific compound.

Intracellular Localization as a Molecular Probe

There are no available studies that utilize 3-(2,5-dibenzamidophenyl)propanoic acid as a molecular probe to determine its intracellular localization. Such studies would typically involve methods like fluorescence microscopy with a fluorescently tagged version of the compound or subcellular fractionation followed by analytical detection.

Advanced Analytical Techniques in the Characterization of 3 2,5 Dibenzamidophenyl Propanoic Acid and Its Derivatives

Spectroscopic Characterization for Detailed Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of 3-(2,5-dibenzamidophenyl)propanoic acid.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of 3-(2,5-dibenzamidophenyl)propanoic acid. This technique provides an exact mass measurement, allowing for the unambiguous determination of the elemental composition. For instance, the analysis of a related compound, 3-(3-Hydroxyphenyl)propanoic acid, after derivatization, demonstrates the capability of HRMS to identify and characterize molecules with high accuracy. nist.gov The fragmentation patterns observed in the mass spectrum offer further structural confirmation by revealing the characteristic breakdown of the molecule, which corresponds to its constituent parts.

Technique Application Information Obtained
High-Resolution Mass Spectrometry (HRMS)Elemental Composition and Structural ConfirmationProvides precise mass-to-charge ratio to confirm the molecular formula and analyzes fragmentation patterns to elucidate the molecular structure.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques, is indispensable for the complete structural and conformational assignment of 3-(2,5-dibenzamidophenyl)propanoic acid.

1H NMR: The proton NMR spectrum of a related compound, propanoic acid, shows distinct signals for protons in different chemical environments. docbrown.info For 3-(2,5-dibenzamidophenyl)propanoic acid, this would translate to characteristic signals for the aromatic protons, the amide protons, and the protons of the propanoic acid side chain.

13C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. docbrown.info In the case of 3-(2,5-dibenzamidophenyl)propanoic acid, distinct peaks would be observed for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the propanoic acid moiety.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule, such as the ethyl group of the propanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear map of the C-H connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, which is crucial for determining the three-dimensional structure and conformation of the molecule.

Experimental 2D-NMR data for similar structures, like propanoic acid, are available and demonstrate the power of these techniques for structural elucidation. np-mrd.org

NMR Technique Purpose Type of Information
1H NMR Identifies proton environmentsChemical shifts, integration, and coupling patterns for all protons.
13C NMR Identifies carbon environmentsChemical shifts for each unique carbon atom. docbrown.info
COSY Establishes H-H couplingConnectivity of adjacent protons.
HSQC Maps C-H correlationsDirect one-bond correlations between protons and carbons. np-mrd.org
NOESY Determines spatial proximityThrough-space interactions between protons, revealing conformational details.

For chiral derivatives of 3-(2,5-dibenzamidophenyl)propanoic acid, Circular Dichroism (CD) spectroscopy is a vital technique. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. This technique is instrumental in determining the absolute configuration of enantiomers and studying their conformational behavior in solution.

Chromatographic Separation Methodologies for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of 3-(2,5-dibenzamidophenyl)propanoic acid and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of non-volatile compounds like 3-(2,5-dibenzamidophenyl)propanoic acid. A validated reverse-phase (RP-HPLC) method can effectively separate the target compound from its impurities. pensoft.net For instance, a method developed for a similar propanoic acid derivative utilized a C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer, demonstrating good separation and validation according to ICH guidelines. pensoft.net Such methods allow for the precise determination of purity and the quantification of the compound in various research samples. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement of a compound in its solid state. researchgate.net This method provides definitive evidence of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation and its packing within a crystal lattice. researchgate.netnih.gov For 3-(2,5-dibenzamidophenyl)propanoic acid, obtaining single crystals suitable for analysis would be a critical step, likely achieved through slow evaporation from a suitable solvent mixture. nih.gov

The analysis would reveal the molecule's three-dimensional architecture. The core benzimidazole (B57391) unit is expected to be nearly planar. researchgate.net The crystal structure would be stabilized by a network of intermolecular and intramolecular interactions. Hydrogen bonds, particularly between the amide N-H donors and the carbonyl C=O acceptors, are expected to be a dominant feature, potentially forming chain or dimeric motifs. researchgate.netrsc.org The carboxylic acid group is also a strong candidate for forming hydrogen-bonded dimers. Furthermore, C-H···π and π-π stacking interactions between the multiple phenyl rings would likely contribute to the stability of the crystal packing, leading to a complex three-dimensional arrangement. researchgate.net

The conformational analysis would focus on the rotational freedom around the various single bonds. Key parameters would include the dihedral angles between the central phenyl ring and the two benzamide (B126) groups. In related aromatic amide structures, these conformations can be influenced by both steric hindrance and subtle electronic interactions. rsc.orgnih.gov The solid-state structure determined by X-ray crystallography provides a foundational model for understanding the compound's intrinsic conformational preferences.

Table 1: Hypothetical Crystallographic Data for 3-(2,5-Dibenzamidophenyl)propanoic Acid

ParameterValue
Empirical FormulaC23H20N2O4
Formula Weight388.42 g/mol
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)17.458 (3)
b (Å)9.195 (2)
c (Å)12.055 (2)
β (°)98.55 (1)
Volume (ų)1912.7 (6)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.348
Reflections Collected15890
Independent Reflections3754 [R(int) = 0.041]
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.118

This table presents plausible crystallographic data based on analyses of structurally similar aromatic amides. researchgate.netresearchgate.net

Hyphenated Techniques for Comprehensive Chemical Analysis (e.g., LC-MS/MS, GC-MS)

While X-ray crystallography provides a static image of the molecule, hyphenated chromatographic and spectrometric techniques are essential for its detection, identification, and quantification in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the sensitive and selective analysis of organic molecules and is well-suited for a compound like 3-(2,5-dibenzamidophenyl)propanoic acid. nih.gov The technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis of tandem mass spectrometry. nih.gov

A typical method would involve reversed-phase chromatography, using a C18 or a biphenyl (B1667301) column to achieve separation based on hydrophobicity. nih.govnih.gov A gradient elution with a mobile phase consisting of water and acetonitrile, often acidified with formic acid to improve ionization, would be employed. waters.com

Detection would be performed using an electrospray ionization (ESI) source, likely in positive ion mode, to generate the protonated molecule [M+H]⁺. For quantitative analysis, the highly selective and sensitive technique of Multiple Reaction Monitoring (MRM) is used. nih.gov In MRM, the precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides high specificity, minimizing interference from matrix components. nih.govnih.gov Plausible fragmentation pathways would involve the cleavage of the amide bonds, leading to characteristic product ions.

Table 2: Representative LC-MS/MS Parameters for the Analysis of 3-(2,5-Dibenzamidophenyl)propanoic Acid

ParameterSetting
LC ColumnBiphenyl (100 mm x 2.1 mm, 5 µm) nih.gov
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ (m/z)389.1
Product Ion 1 (m/z)284.1 (Loss of benzoyl group)
Product Ion 2 (m/z)105.1 (Benzoyl cation) youtube.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a cornerstone of analytical chemistry for volatile compounds. d-nb.info However, due to its high molecular weight and the presence of polar functional groups (carboxylic acid, N-H amides), 3-(2,5-dibenzamidophenyl)propanoic acid is not sufficiently volatile or thermally stable for direct GC-MS analysis. Therefore, a chemical derivatization step is necessary to convert the polar groups into less polar, more volatile analogues, such as methyl or trimethylsilyl (B98337) esters/amides. nih.gov

Following derivatization, the sample would be injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points. thepharmajournal.com

As the components elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The high energy of EI causes extensive and reproducible fragmentation of the molecule. The resulting mass spectrum serves as a chemical "fingerprint." youtube.com For aromatic amides, characteristic fragments include the resonance-stabilized benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which arises from the subsequent loss of carbon monoxide. youtube.com The full spectrum would be compared against spectral libraries (like NIST) for identification. jppres.com

Table 3: Prospective GC-MS Parameters and Key Fragment Ions for Derivatized 3-(2,5-Dibenzamidophenyl)propanoic Acid

ParameterSetting
Derivatization AgentBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
GC ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, 1.0 mL/min nih.gov
Injector Temperature280 °C
Oven Program100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 10 min
Ionization ModeElectron Ionization (EI), 70 eV
Key Fragment Ion (m/z)105 (Benzoyl cation) youtube.com
Key Fragment Ion (m/z)77 (Phenyl cation) youtube.com
Key Fragment Ion (m/z)73 (Trimethylsilyl cation)

Computational and Theoretical Investigations of 3 2,5 Dibenzamidophenyl Propanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. numberanalytics.comlibretexts.org Methods like Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and predicting various molecular characteristics from first principles. rsc.orgnih.gov

Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbital Analysis)

Frontier Molecular Orbital (FMO) theory is a key application of quantum mechanics in organic chemistry used to predict the reactivity and kinetic stability of a molecule. taylorandfrancis.comnumberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. scirp.org

For 3-(2,5-dibenzamidophenyl)propanoic acid, FMO analysis would reveal how different parts of the molecule contribute to its electronic character. The electron-rich aromatic rings and amide groups would likely dominate the HOMO, indicating these are potential sites for electrophilic attack. Conversely, the LUMO might be distributed over the carbonyl groups and the phenyl rings, suggesting these as sites for nucleophilic attack.

Illustrative Data Table: Predicted Electronic Properties This table presents hypothetical values for 3-(2,5-dibenzamidophenyl)propanoic acid, calculated using a DFT method like B3LYP/6-31G(d), to illustrate the output of such an analysis.

PropertyHypothetical ValueInterpretation
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy -1.8 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap 4.7 eVA relatively large gap suggests high kinetic stability and lower overall reactivity.
Ionization Potential 6.5 eVEstimated energy required to remove an electron from the molecule.
Electron Affinity 1.8 eVEstimated energy released when an electron is added to the molecule.
Electronegativity (χ) 4.15 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η) 2.35 eVReflects the molecule's resistance to changes in its electron distribution.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which are invaluable for structural elucidation. nih.gov DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a useful degree of accuracy, aiding in the interpretation of experimental spectra. researchgate.netnih.govacs.org

For 3-(2,5-dibenzamidophenyl)propanoic acid, predicted ¹H and ¹³C NMR spectra would help assign signals to specific atoms within the complex structure. acs.org For instance, the acidic proton of the carboxylic acid would be predicted to have a high chemical shift, while aromatic protons would appear in distinct regions depending on their electronic environment, influenced by the two benzamido substituents.

Predicted IR spectroscopy would identify characteristic vibrational frequencies. Key vibrations would include the O-H stretch of the carboxylic acid, the N-H stretch of the amide groups, and the C=O stretches from both the amides and the carboxylic acid, which would likely appear as distinct peaks.

Illustrative Data Table: Predicted Spectroscopic Data This table shows hypothetical, characteristic predicted values for key atoms and bonds in 3-(2,5-dibenzamidophenyl)propanoic acid.

Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom/Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (-COOH) 12.1 175.0
Amide (-NH) 10.2 -
Benzoyl C=O - 166.5
Propanoic acid CH₂ (alpha) 2.9 35.5
Propanoic acid CH₂ (beta) 2.6 30.8

Predicted IR Frequencies (cm⁻¹)

Functional Group Predicted Frequency (cm⁻¹) Vibration Type
O-H (Carboxylic Acid) 3300-2500 (broad) Stretching
N-H (Amide) 3350 Stretching
C-H (Aromatic) 3100-3000 Stretching
C=O (Carboxylic Acid) 1710 Stretching
C=O (Amide I) 1680 Stretching

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a macromolecular target, such as a protein, and to analyze its conformational flexibility. ijcap.innih.gov

Ligand-Protein Interaction Modeling and Binding Mode Predictions (Conceptual, non-clinical)

Molecular docking is a method used to predict the preferred orientation of a ligand when bound to a target protein. nih.govh-its.org The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them based on how favorable the interactions are. These non-clinical, conceptual studies are crucial for generating hypotheses about a molecule's potential biological targets and mechanism of action.

A hypothetical docking study of 3-(2,5-dibenzamidophenyl)propanoic acid would involve selecting a protein target and using a docking program to place the ligand into its active site. The results would highlight the most likely binding pose and identify key interactions, such as hydrogen bonds between the amide or carboxylic acid groups and polar amino acid residues, or hydrophobic and π-stacking interactions involving the phenyl rings.

Illustrative Data Table: Hypothetical Molecular Docking Results This table illustrates potential docking results of 3-(2,5-dibenzamidophenyl)propanoic acid with a hypothetical protein kinase target.

ParameterResultInterpretation
Binding Affinity (Score) -9.5 kcal/molA strong predicted binding energy, suggesting a stable interaction.
Hydrogen Bonds Carboxylic acid with Lys72; Amide NH with Asp184Key polar interactions that anchor the ligand in the binding site.
Hydrophobic Interactions Phenyl rings with Leu25, Val50, Ile155Nonpolar interactions contributing to binding stability.
π-π Stacking Benzoyl ring with Phe182Aromatic interaction that helps to correctly orient the ligand.

Conformational Analysis and Energy Landscapes

Molecules like 3-(2,5-dibenzamidophenyl)propanoic acid are flexible due to several rotatable single bonds. Conformational analysis aims to identify the stable, low-energy shapes (conformers) the molecule can adopt. nih.govmun.ca Molecular dynamics (MD) simulations can be used to explore this conformational space by simulating the atomic motions over time. nih.govoup.com By plotting the energy of the sampled conformations, an energy landscape can be constructed, revealing the most probable structures and the energy barriers between them. portlandpress.com For this molecule, key rotations would occur around the C-C bonds of the propanoic acid chain and the C-N bonds of the amide linkages.

Structure-Activity Relationship (SAR) Modeling (Computational approaches for predicting activity, non-clinical)

Structure-Activity Relationship (SAR) modeling seeks to understand how changes in a molecule's structure affect its biological activity. numberanalytics.comresearchgate.net Quantitative SAR (QSAR) uses computational methods to build mathematical models that correlate chemical structures with a specific activity. nih.govmdpi.com These non-clinical models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent or selective molecules. acs.org

A hypothetical SAR study for 3-(2,5-dibenzamidophenyl)propanoic acid would involve creating a virtual library of related compounds by modifying its structure—for example, by changing the substituents on the phenyl rings or altering the length of the propanoic acid chain. By calculating various molecular descriptors (e.g., size, polarity, electronic properties) for each analog and correlating them with a hypothetical activity, a predictive model could be built. This model would help identify which structural features are most important for the desired activity.

Illustrative Data Table: Hypothetical SAR Analysis This table illustrates how structural modifications to the parent compound might influence a hypothetical activity, as predicted by a QSAR model.

Compound ModificationPredicted Relative ActivitySAR Interpretation
Parent Compound 1.0Baseline activity.
Add 4-fluoro to benzoyl rings 1.5Suggests that an electron-withdrawing group at this position is favorable.
Replace benzoyl with acetyl 0.4Indicates that the large aromatic system is important for activity.
Extend propanoic to butanoic acid 0.8Suggests the specific length of the acid chain is optimal for fitting the target.
Remove one benzamido group 0.2Shows that both benzamido groups are critical for the interaction.

Quantitative Structure-Activity Relationships (QSAR) Derivations and Model Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. The fundamental principle of QSAR is to correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are described by molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices), among others.

For a series of analogues of 3-(2,5-dibenzamidophenyl)propanoic acid, a QSAR study would commence with the synthesis and biological evaluation of these compounds against a specific therapeutic target. The resulting biological activity data, often expressed as IC₅₀ or EC₅₀ values, would then be correlated with the calculated molecular descriptors using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

A hypothetical QSAR study on a series of benzamide (B126) derivatives might yield a model represented by the following equation:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

In this equation, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable representing biological activity. logP (the logarithm of the partition coefficient) is a descriptor for hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital energy) represents the electron-accepting ability, and MR (Molar Refractivity) is a measure of steric bulk. The coefficients (β) indicate the direction and magnitude of the influence of each descriptor on the biological activity.

A robust QSAR model, characterized by high correlation coefficients (R²) and predictive power (Q² from cross-validation), can then be used to predict the biological activity of novel, unsynthesized analogues of 3-(2,5-dibenzamidophenyl)propanoic acid. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.

Illustrative Data Table for a QSAR Study:

Compound IDpIC₅₀ (Experimental)logPLUMO (eV)Molar RefractivitypIC₅₀ (Predicted)
1 5.23.1-1.595.25.3
2 5.83.5-1.798.65.7
3 4.92.8-1.492.14.8
4 6.13.9-1.8101.36.0
5 5.53.3-1.696.85.5

This table is for illustrative purposes only and does not represent actual experimental data for 3-(2,5-dibenzamidophenyl)propanoic acid analogues.

Pharmacophore Modeling and Virtual Screening for Analog Design

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups.

A pharmacophore model for a target of interest for 3-(2,5-dibenzamidophenyl)propanoic acid could be developed in two primary ways:

Ligand-based pharmacophore modeling: This approach is used when the three-dimensional structure of the target protein is unknown. It involves aligning a set of known active compounds and extracting the common chemical features that are essential for their biological activity.

Structure-based pharmacophore modeling: When the crystal structure of the target protein with a bound ligand is available, a pharmacophore model can be generated by analyzing the key interactions between the ligand and the protein's active site.

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential hit compounds with diverse chemical scaffolds. These hits can then be acquired or synthesized and subjected to biological testing.

For 3-(2,5-dibenzamidophenyl)propanoic acid, a hypothetical pharmacophore model might include:

Two hydrogen bond donor features from the amide N-H groups.

Two hydrogen bond acceptor features from the amide carbonyl oxygens.

Two aromatic ring features from the benzoyl groups.

A hydrogen bond acceptor and/or a negatively ionizable feature from the propanoic acid moiety.

Illustrative Data Table of Pharmacophore Features:

Feature TypeNumber of FeaturesLocation on Scaffold
Hydrogen Bond Donor2Amide N-H
Hydrogen Bond Acceptor3Amide C=O, Carboxylic Acid C=O
Aromatic Ring2Benzoyl groups
Negative Ionizable1Carboxylic Acid

This table represents a hypothetical pharmacophore model for 3-(2,5-dibenzamidophenyl)propanoic acid.

Future Directions and Unexplored Avenues in 3 2,5 Dibenzamidophenyl Propanoic Acid Research

Novel Synthetic Strategies and Green Chemistry Approaches

The advancement of research into 3-(2,5-dibenzamidophenyl)propanoic acid is contingent upon efficient and sustainable synthetic routes. While classical methods for amide and carboxylic acid synthesis are well-established, future efforts could focus on modern, greener alternatives. The synthesis of related propanoic acid derivatives has been achieved through various means, including multi-step reactions starting from precursors like 4-aminophenol (B1666318) and acrylic acid, or via methods like the Hantzsch thiazole (B1198619) synthesis for derivatized propanoic acids. nih.govnih.gov For a molecule like 3-(2,5-dibenzamidophenyl)propanoic acid, a plausible starting point would be the derivatization of 3-(2,5-diaminophenyl)propanoic acid.

Future synthetic explorations could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique could significantly reduce reaction times for the benzoylation of the diamino precursor compared to conventional heating.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improving yield, purity, and safety, which would be particularly beneficial for scaling up synthesis.

Biocatalysis: The use of enzymes, such as lipases, for the amidation steps could offer high selectivity and mild reaction conditions, aligning with green chemistry principles.

Solvent Selection: A shift from traditional volatile organic compounds to greener solvents like ionic liquids or deep eutectic solvents could minimize the environmental impact of the synthesis.

A comparative overview of potential synthetic approaches is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 3-(2,5-dibenzamidophenyl)propanoic acid

Strategy Potential Advantages Potential Challenges
Conventional Synthesis Well-established procedures; readily available reagents.Long reaction times; use of harsh reagents; potential for side products.
Microwave-Assisted Rapid reaction rates; improved yields; higher purity.Specialized equipment required; scalability can be a concern.
Flow Chemistry Excellent process control; enhanced safety; ease of scalability.High initial setup cost; potential for clogging with solid products.
Biocatalysis High selectivity; mild conditions; environmentally friendly.Enzyme stability and cost; substrate scope may be limited.

Advanced Mechanistic Elucidations Using Biophysical Methods

Should 3-(2,5-dibenzamidophenyl)propanoic acid demonstrate biological activity, understanding its mechanism of action at a molecular level will be crucial. A suite of modern biophysical techniques can be employed to identify its direct binding partners and characterize the thermodynamics and kinetics of these interactions. nih.govresearchgate.netnih.govnih.govsigmaaldrich.com These methods are essential for validating a compound's mode of action and guiding lead optimization. nih.gov

Key biophysical methods for future investigation include:

Surface Plasmon Resonance (SPR): To provide real-time, label-free analysis of binding kinetics (k_on, k_off) and affinity (K_D) to a potential protein target immobilized on a sensor chip. nih.gov

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic profile (ΔH, ΔS, K_D) of the binding interaction in solution, offering insights into the forces driving complex formation. nih.govsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) can identify the specific parts of the molecule that interact with a target protein and map the binding site. researchgate.netnih.gov

Differential Scanning Fluorimetry (DSF): A high-throughput method to assess whether the compound binds to and stabilizes a target protein by measuring changes in its melting temperature. researchgate.net

Table 2 illustrates the type of data that could be generated from such biophysical assays.

Table 2: Hypothetical Biophysical Data for the Interaction of 3-(2,5-dibenzamidophenyl)propanoic acid with a Target Protein

Technique Parameter Hypothetical Value Interpretation
SPR K_D (Affinity)5 µMModerate affinity, typical for an initial hit compound.
ITC ΔH (Enthalpy)-8.5 kcal/molThe binding is enthalpically driven, suggesting significant hydrogen bonding and van der Waals interactions.
ITC -TΔS (Entropy)+2.0 kcal/molThe binding is entropically unfavorable, possibly due to conformational restriction upon binding.
DSF ΔT_m (Thermal Shift)+4.2 °CThe compound binds to and stabilizes the target protein.

Expansion of Computational Modeling Capabilities for Predictive Design

Computational chemistry offers powerful tools for accelerating drug discovery by predicting the properties of novel compounds before their synthesis. nih.gov For 3-(2,5-dibenzamidophenyl)propanoic acid, a systematic in silico evaluation could guide the design of a focused library of analogs with improved potency and drug-like properties.

Future computational studies could involve:

Molecular Docking: To predict the binding mode and affinity of the compound and its derivatives against a panel of disease-relevant protein targets, such as kinases or polymerases, which are often targeted by benzamide-containing molecules. nih.gov

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complexes over time and to understand the dynamic nature of the interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once an initial dataset of active and inactive analogs is generated, QSAR models can be built to correlate specific structural features with biological activity, enabling the design of more potent compounds.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its future derivatives, helping to prioritize which molecules to synthesize and test in vitro.

Integration into Systems Biology and Chemical Biology Research Workflows

Beyond its potential as a standalone therapeutic, 3-(2,5-dibenzamidophenyl)propanoic acid could serve as a valuable tool in chemical and systems biology. Current time information in San Francisco, CA, US.nih.govuni.lu If it exhibits a specific biological effect, it can be used as a chemical probe to perturb and study complex biological pathways and networks.

Future integration into these research workflows could include:

Target Identification: If the compound shows a specific phenotypic effect in cell-based assays, techniques such as thermal proteome profiling (TPP) or affinity-capture mass spectrometry could be used to identify its direct cellular targets.

Pathway Analysis: Once the target is known, transcriptomic and proteomic analyses of cells treated with the compound can reveal its impact on broader biological networks and pathways. nih.govuni.lu

Development of Activity-Based Probes: The core scaffold of 3-(2,5-dibenzamidophenyl)propanoic acid could be modified with a reporter tag (e.g., a fluorophore) and a reactive group to create an activity-based probe for visualizing active target enzymes within a complex biological system.

Exploration of Stereoselective Synthesis of Enantiopure Forms for Targeted Research

The propanoic acid moiety of 3-(2,5-dibenzamidophenyl)propanoic acid contains a chiral center. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, metabolic profiles, and toxicities. Therefore, the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound is a critical and unexplored avenue of research. The synthesis of other chiral propionic acid derivatives has been a subject of interest in medicinal chemistry. chemicalbook.com

Future research in this area should focus on:

Asymmetric Synthesis: Developing a synthetic route that selectively produces one enantiomer over the other. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolution.

Chiral Separation: If an asymmetric synthesis is not readily achievable, the racemic mixture can be separated using techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase).

Pharmacological Evaluation of Enantiomers: Once isolated, the individual enantiomers must be tested separately in all relevant biological assays to determine if the activity resides in one enantiomer (the eutomer) and to assess the activity or potential for adverse effects of the other (the distomer).

The differential activity of the enantiomers, a common feature of chiral molecules, would need to be thoroughly investigated to fully understand the compound's therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-dibenzamidophenyl)propanoic acid, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves coupling benzamide derivatives to a phenylpropanoic acid backbone. A multi-step approach may include:

Acylation of phenylpropanoic acid : React 3-phenylpropanoic acid with benzoyl chloride derivatives under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .

Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to protect amine intermediates, minimizing side reactions .

Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of benzamide derivatives) and temperature (60–80°C for amide bond formation) .
Challenges : Competing hydrolysis of benzamide groups under acidic conditions; purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structural integrity of 3-(2,5-dibenzamidophenyl)propanoic acid be validated?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for benzamide groups) and propanoic acid chain integrity (triplet at δ 2.5–3.0 ppm for CH₂ groups) .
  • Mass spectrometry : Exact mass should match theoretical values (e.g., [M+H]⁺ = 384.12 g/mol; deviation < 2 ppm) .
  • HPLC : Purity >95% with a C18 column (acetonitrile/water + 0.1% TFA mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the benzamide groups influence the compound’s reactivity or biological activity?

Methodological Answer:

  • Steric effects : Bulkier substituents (e.g., tert-butyl in 3,5-positions) reduce enzymatic binding affinity due to hindered access to active sites. Compare with analogs like 3-(3,5-di-tert-butylphenyl)propanoic acid (CAS 20170-32-5) .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) enhance hydrogen-bonding capacity, potentially increasing interaction with target proteins. Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces .
    Data interpretation : Correlate substituent effects with IC₅₀ values in enzyme inhibition assays .

Q. What computational strategies are effective for predicting the binding modes of 3-(2,5-dibenzamidophenyl)propanoic acid to protein targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2 or PPARγ). Parameterize force fields with RESP charges (derived from quantum mechanics) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>70%) .
    Validation : Compare predicted binding energies with experimental ΔG values from ITC or SPR .

Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved for this compound?

Methodological Answer:

  • Solubility profiling : Measure solubility in DMSO, ethanol, and water (shake-flask method at 25°C). Note discrepancies due to protonation states (pKa ~4.5 for the carboxylic acid group) .
  • Co-solvency approach : Use ethanol/water mixtures (30:70 v/v) to enhance solubility while maintaining stability. Validate via UV-Vis spectroscopy (λmax ~260 nm) .
    Troubleshooting : Precipitation in aqueous buffers may require pH adjustment (>pH 6.0) or inclusion of cyclodextrins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.